

An In-depth Technical Guide to the Mechanism of Action of PSB-0788

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Compound of Interest

Compound Name: PSB-0788

Cat. No.: B15571659

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Introduction

PSB-0788 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor implicated in a variety of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the mechanism of action of **PSB-0788**, detailing its binding affinity, functional antagonism, and the signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts targeting the A2BAR.

Core Mechanism of Action

PSB-0788 exerts its pharmacological effects by competitively binding to the A2B adenosine receptor, thereby blocking the binding of the endogenous agonist, adenosine. The A2BAR is unique among adenosine receptors for its relatively low affinity for adenosine, becoming activated primarily under conditions of high adenosine concentration, such as inflammation or hypoxia. By selectively antagonizing this receptor, **PSB-0788** can mitigate the downstream signaling cascades initiated by A2BAR activation.

The A2BAR couples to both Gs and Gq G-proteins.^[1] Activation of the Gs pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).^{[2][3][4]} The Gq pathway, on the other hand, activates phospholipase C (PLC), which leads to the production of

inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels and activating Protein Kinase C (PKC).[\[1\]](#)[\[4\]](#) **PSB-0788**, by blocking the initial receptor activation, prevents these downstream signaling events.

Quantitative Data: Binding Affinity and Potency

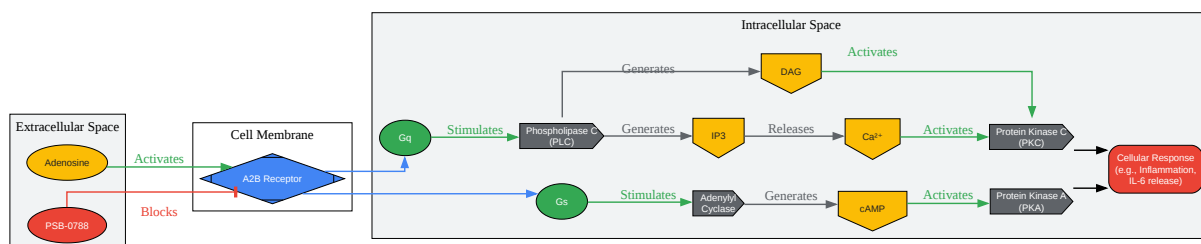
The affinity and selectivity of **PSB-0788** for various adenosine receptor subtypes have been determined through radioligand binding assays. The data, primarily from studies on recombinant human and rat receptors, are summarized below.

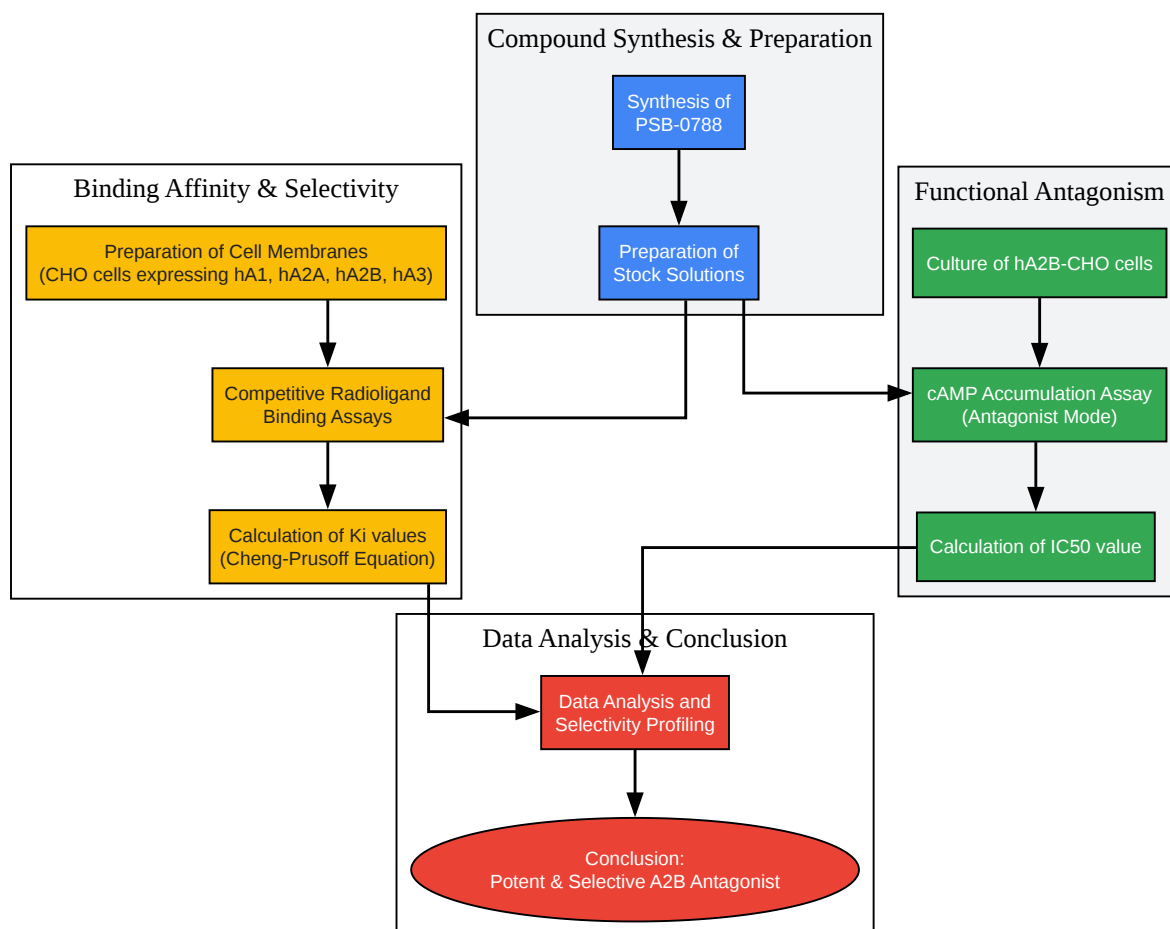
Target Receptor	Species	Assay Type	Radioligand	Ki (nM)	IC50 (nM)	Selectivity over A2B
A2B	Human	Competition	[3H]PSB-603	0.393	3.64	-
A1	Human	Competition	-	2240	>1000	>5700-fold
A1	Rat	Competition	-	386	>1000	>980-fold
A2A	Human	Competition	-	333	>1000	>840-fold
A2A	Rat	Competition	-	1730	>1000	>4400-fold
A3	Human	Competition	-	>1000	>1000	>2500-fold

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)

Signaling Pathway Diagrams

The following diagrams illustrate the A2B adenosine receptor signaling pathway and the mechanism of antagonism by **PSB-0788**.





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